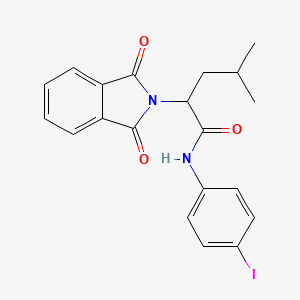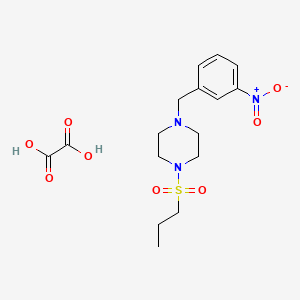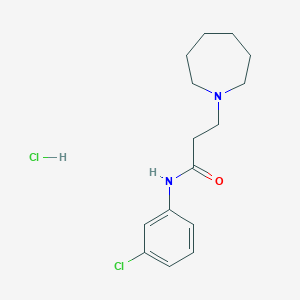
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system, a critical pathway for protein degradation in cells.
Mechanism of Action
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide inhibits NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like modifier protein that is essential for the function of the cullin-RING E3 ubiquitin ligase complex. The cullin-RING E3 ubiquitin ligase complex is responsible for the degradation of key proteins involved in cell proliferation and survival. This compound inhibits this process, leading to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ubiquitin ligase complex, resulting in cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer effects in pre-clinical models, inducing cell death in cancer cells and inhibiting tumor growth. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, this compound has been shown to have anti-viral effects, inhibiting the replication of the hepatitis B virus.
Advantages and Limitations for Lab Experiments
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide is a potent inhibitor of NAE, making it a useful tool for studying the ubiquitin-proteasome system and its role in cancer and other diseases. This compound has also shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. However, this compound has some limitations for lab experiments, including its toxicity and potential off-target effects.
Future Directions
Future research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide should focus on its potential therapeutic applications in various types of cancer and other diseases. Additionally, further studies should be conducted to better understand the mechanism of action of this compound and its effects on the ubiquitin-proteasome system. Finally, efforts should be made to optimize the synthesis of this compound to improve its purity and yield, making it more accessible for further research.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide has been extensively studied in pre-clinical models and has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. This compound has been shown to induce cell death in cancer cells by inhibiting the activity of NAE, leading to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING E3 ubiquitin ligase complex. This results in the degradation of key proteins involved in cell proliferation and survival, leading to cancer cell death.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-iodophenyl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O3/c1-12(2)11-17(18(24)22-14-9-7-13(21)8-10-14)23-19(25)15-5-3-4-6-16(15)20(23)26/h3-10,12,17H,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPZJHRTMCVSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)I)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947969.png)
![1-(4-ethylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947971.png)
![2-fluoro-N-[3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B3947990.png)
![1-[(4-methylphenyl)amino]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]cyclopentanecarboxamide](/img/structure/B3947995.png)
![2-(benzoylamino)-N-[1-benzyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B3947999.png)
![1-cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948003.png)

![methyl 6-tert-butyl-2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3948015.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B3948023.png)

![4-tert-butoxy-N-{2-[2-ethyl-4-(4-fluorophenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}benzamide](/img/structure/B3948059.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B3948067.png)
![17-[3-methyl-1-(4-morpholinylcarbonyl)butyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3948080.png)
![N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-[(3-propylisoxazol-5-yl)methyl]urea](/img/structure/B3948087.png)